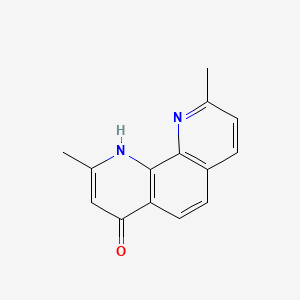

2,9-Dimethyl(1,10)phenanthrolin-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,9-Dimethyl(1,10)phenanthrolin-4-ol is a heterocyclic organic compound with the molecular formula C14H12N2O. It is a derivative of phenanthroline, characterized by the presence of two methyl groups at positions 2 and 9, and a hydroxyl group at position 4. This compound is known for its chelating properties and is widely used in coordination chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-Dimethyl(1,10)phenanthrolin-4-ol typically involves the cyclization of appropriate precursors. One common method is the Skraup reaction, which involves the condensation of glycerol with o-phenylenediamine in the presence of an oxidizing agent such as sulfuric acid or nitrobenzene. The reaction conditions usually require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxyl group and aromatic system of 2,9-dimethyl(1,10)phenanthrolin-4-ol undergo oxidation under controlled conditions:

Formation of N-Oxides

-

Mechanism : Oxidation with Oxone (potassium peroxymonosulfate) at acidic pH selectively produces mono-N-oxides. Protonation of the nitrogen atoms prevents over-oxidation to di-N-oxides .

-

Conditions :

Reagent pH Temperature Yield Oxone 2–3 25°C 70–75% -

Key Observation : The reaction stalls at the mono-N-oxide stage due to intramolecular hydrogen bonding in the protonated intermediate .

Coordination Chemistry

The compound acts as a bidentate ligand, forming stable complexes with transition metals like Cu(I/II) and Cd(II):

Copper Chelation

-

Application : Used for colorimetric copper detection via the formation of a red-colored Cu(I) complex (λ_max = 454 nm) .

-

Reaction :

This compound+Cu2+→[Cu(L)2]+(L=ligand) -

Biological Relevance : The Cu(II) complex demonstrates potent cytotoxicity against cancer cells (4 μM induces 4-log kill in L1210 leukemia cells) .

Cadmium Complexation

-

Synthesis : Reacts with Cd(CH₃COO)₂ in ethanol/water to form a coordination polymer.

-

Structure : Cd(II) center adopts a distorted octahedral geometry, ligated by two phenanthroline nitrogen atoms and four oxygen atoms from 2-methoxybenzoate .

Substitution Reactions

The methyl and hydroxyl groups enable site-specific functionalization:

Electrophilic Substitution

-

Nitration : Directed by the hydroxyl group, nitric acid introduces nitro groups at the 5-position .

CompoundHNO3/H2SO45-Nitro-2,9-dimethyl(1,10)phenanthrolin-4-ol -

Bromination : Yields 5-bromo derivatives under mild conditions .

Aldehyde Formation

-

Oxidative Dehydrogenation : SeO₂ oxidizes methyl groups to aldehydes, producing 2,9-dicarboxaldehyde derivatives (precursors for Schiff bases) .

Condensation Reactions

The hydroxyl group facilitates condensation with amines and thiosemicarbazides:

Photodynamic Therapy (PDT)

-

Mechanism : Forms Cu(I) complexes that generate reactive oxygen species (ROS) under visible light.

-

Efficacy : Demonstrates photocytotoxicity against melanoma (A375) and lung carcinoma (A549) cells with IC₅₀ values < 10 μM.

Comparative Reactivity

Aplicaciones Científicas De Investigación

Coordination Chemistry

2,9-Dimethyl(1,10)phenanthrolin-4-ol serves as a versatile ligand in coordination chemistry. It forms stable complexes with various metal ions, particularly copper. These complexes are utilized in analytical chemistry for the detection and quantification of metal ions.

| Metal Ion | Complex Type | Application |

|---|---|---|

| Copper | Copper(I) complex | Colorimetric determination of copper in solutions |

| Zinc | Zinc complex | Studies on metal ion transport and chelation |

Biological Applications

The compound exhibits significant biological activity, particularly as a copper-specific chelator. Research has shown that it can inhibit cell growth in certain cancer cell lines by sequestering copper ions necessary for cellular proliferation.

Case Study: Cytotoxicity Against L1210 Cells

In vitro studies demonstrated that this compound was a potent cytotoxin against L1210 leukemia cells. The cytotoxic effect was dependent on the availability of Cu²⁺ ions in the medium. A concentration of 4 µM resulted in a substantial reduction of cell viability after a one-hour incubation period .

Industrial Applications

The compound is employed in various industrial processes:

- Analytical Chemistry: Used as a reagent for colorimetric assays to determine copper concentrations in samples.

- Synthesis of Organic Compounds: Acts as a precursor in the synthesis of aryl ketones and other organic derivatives.

Comparative Analysis of Chelating Agents

To illustrate the effectiveness of this compound compared to other chelators:

Mecanismo De Acción

The mechanism of action of 2,9-Dimethyl(1,10)phenanthrolin-4-ol involves its ability to chelate metal ions. The nitrogen atoms in the phenanthroline ring coordinate with metal ions, forming stable complexes. This chelation process can affect various biochemical pathways, depending on the specific metal ion involved. For example, the copper(I) complex of this compound has been shown to inhibit the growth of Mycoplasma gallisepticum by transporting copper ions into the cell .

Comparación Con Compuestos Similares

Similar Compounds

1,10-Phenanthroline: A parent compound without the methyl and hydroxyl substitutions.

2,2’-Bipyridine: Another chelating agent with similar coordination properties.

Ferroin: A complex of 1,10-phenanthroline with iron(II).

Uniqueness

2,9-Dimethyl(1,10)phenanthrolin-4-ol is unique due to the presence of methyl groups at positions 2 and 9, which can influence its steric and electronic properties

Propiedades

Número CAS |

27337-58-2 |

|---|---|

Fórmula molecular |

C14H12N2O |

Peso molecular |

224.26 g/mol |

Nombre IUPAC |

2,9-dimethyl-1H-1,10-phenanthrolin-4-one |

InChI |

InChI=1S/C14H12N2O/c1-8-3-4-10-5-6-11-12(17)7-9(2)16-14(11)13(10)15-8/h3-7H,1-2H3,(H,16,17) |

Clave InChI |

OVXHELNHLDLYEY-UHFFFAOYSA-N |

SMILES canónico |

CC1=NC2=C(C=C1)C=CC3=C2NC(=CC3=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.